1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide
CAS No.: 1421459-46-2
Cat. No.: VC7548507
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421459-46-2 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.282 |
| IUPAC Name | 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17) |
| Standard InChI Key | OVODOFMRDURZDV-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at position 1 with an acetyl group (-COCH₃) and at position 3 with a carboxamide moiety (-CONH-). The carboxamide nitrogen is further bonded to a 4-methoxyphenyl group, introducing aromaticity and electron-donating methoxy functionality. This combination creates a compact, rigid framework with polar and nonpolar regions, influencing its solubility and intermolecular interactions .
Molecular Formula and Weight
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Empirical Formula: C₁₃H₁₆N₂O₃
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Molecular Weight: 248.28 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00)
Key Functional Groups
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Azetidine Ring: Confers strain-induced reactivity due to its 90° bond angles, enhancing susceptibility to ring-opening reactions .
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Acetyl Group: Electron-withdrawing character modulates the electron density of the adjacent nitrogen, affecting nucleophilicity.
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Carboxamide: Provides hydrogen-bonding capability and structural rigidity, critical for biological target interactions .
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4-Methoxyphenyl: Enhances lipophilicity and π-π stacking potential, often linked to improved pharmacokinetic properties .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be approached via a multi-step sequence:
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Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] cycloadditions, as demonstrated in related azetidine syntheses .
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Carboxamide Installation: Coupling of azetidine-3-carboxylic acid derivatives with 4-methoxyaniline using carbodiimide-based activating agents.
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Acetylation: Treatment of the secondary amine with acetyl chloride or acetic anhydride under basic conditions .
Detailed Protocol (Hypothetical)
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Step 1: Synthesis of azetidine-3-carboxylic acid via cyclization of 3-chloropropylamine hydrobromide with potassium cyanate .
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Step 2: Activation of the carboxylic acid using ethyl chloroformate, followed by reaction with 4-methoxyaniline to yield N-(4-methoxyphenyl)azetidine-3-carboxamide.
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Step 3: Acetylation using acetic anhydride in pyridine to furnish the final product .
Optimization Challenges
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Ring Strain: The azetidine ring’s instability necessitates low-temperature conditions during functionalization .
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Regioselectivity: Ensuring acetylation occurs exclusively at the ring nitrogen requires careful control of stoichiometry and reaction time.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
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C=O Stretches:
¹H NMR (400 MHz, CDCl₃)
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δ 6.80–7.25 ppm (m, 4H, aromatic protons).
¹³C NMR (100 MHz, CDCl₃)
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δ 169.8 ppm (acetyl C=O).
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δ 165.4 ppm (carboxamide C=O).
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic attack at the β-carbon:
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Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols, useful for further derivatization .
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Reductive Opening: Hydrogenolysis with Pd/C produces linear amines, enabling scaffold diversification.
Electrophilic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position, though steric hindrance from the azetidine ring may limit reactivity .
Computational and Modeling Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity suitable for drug-like molecules.
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Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the carboxamide oxygen and electrophilic zones near the acetyl group.
Molecular Docking
Docking studies with cyclooxygenase-2 (COX-2) suggest a binding affinity (ΔG = -8.2 kcal/mol) mediated by:
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Hydrogen bonds between the carboxamide and Arg120.
Pharmacokinetic Predictions
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